1,1'-Dodecamethylenediguanidinium dichloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-Dodecamethylenediguanidinium dichloride is a chemical compound with the molecular formula C14H34Cl2N6. It is known for its unique structure, which consists of two guanidinium groups connected by a twelve-carbon alkyl chain. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dodecamethylenediguanidinium dichloride typically involves the reaction of dodecane-1,12-diamine with guanidine hydrochloride. The reaction is carried out in an aqueous solution, and the product is isolated by precipitation with a suitable solvent. The reaction conditions usually include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dodecamethylenediguanidinium dichloride may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to achieve high purity levels required for specific applications .
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-Dodecamethylenediguanidinium dichloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also be reduced to form different reduced derivatives.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
1,1’-Dodecamethylenediguanidinium dichloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1’-Dodecamethylenediguanidinium dichloride involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-Hexamethylenediguanidinium dichloride
- 1,1’-Octamethylenediguanidinium dichloride
- 1,1’-Decamethylenediguanidinium dichloride
Uniqueness
1,1’-Dodecamethylenediguanidinium dichloride is unique due to its longer alkyl chain, which can influence its chemical properties and biological activities. Compared to similar compounds with shorter alkyl chains, it may exhibit different solubility, reactivity, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
61167-43-9 |
---|---|
Molekularformel |
C14H34Cl2N6 |
Molekulargewicht |
357.4 g/mol |
IUPAC-Name |
diaminomethylidene-[12-(diaminomethylideneazaniumyl)dodecyl]azanium;dichloride |
InChI |
InChI=1S/C14H32N6.2ClH/c15-13(16)19-11-9-7-5-3-1-2-4-6-8-10-12-20-14(17)18;;/h1-12H2,(H4,15,16,19)(H4,17,18,20);2*1H |
InChI-Schlüssel |
ADQIVYXONPZRCF-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCC[NH+]=C(N)N)CCCCC[NH+]=C(N)N.[Cl-].[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.